Cas no 2102894-54-0 (N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide)
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide
- EN300-1291276
- 2102894-54-0
-
- Inchi: 1S/C6H10N4O/c1-3-4(2)9-6(8-3)5(7)10-11/h11H,1-2H3,(H2,7,10)(H,8,9)
- InChI Key: WHEUJJGHHGCZDT-UHFFFAOYSA-N
- SMILES: O/N=C(/C1=NC(C)=C(C)N1)\N
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 87.3Ų
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1291276-50mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 50mg |
$647.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-100mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 100mg |
$678.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-250mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 250mg |
$708.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-500mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 500mg |
$739.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-1000mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 1000mg |
$770.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-2500mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 2500mg |
$1509.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-5000mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 5000mg |
$2235.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-10000mg |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 10000mg |
$3315.0 | 2023-09-30 | ||
| Enamine | EN300-1291276-1.0g |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide |
2102894-54-0 | 1g |
$0.0 | 2023-06-06 |
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide
Professional Introduction to N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide (CAS No. 2102894-54-0)
N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2102894-54-0, belongs to a class of molecules that exhibit promising pharmacological activity and have been explored in various research settings.
The molecular structure of N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide consists of an imidazole core, which is a common motif in many bioactive molecules. The presence of hydroxyl and carboximidamide functional groups further enhances its potential for interaction with biological targets. This structural framework makes it a valuable scaffold for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various disease pathways. N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide has been investigated for its potential role in modulating several key biological processes. Its ability to interact with specific enzymes and receptors has made it a subject of interest in the design of drug candidates for conditions such as inflammation, cancer, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its biochemical activity. Studies have demonstrated that N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide can influence the activity of enzymes involved in critical metabolic pathways. For instance, research indicates that it may interfere with the function of certain kinases, which are often dysregulated in diseases like cancer. This mechanism of action aligns with the broader trend in drug discovery towards developing targeted therapies that selectively inhibit specific disease-causing pathways.
The synthesis of N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxyl and carboximidamide groups into the imidazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency, facilitating further exploration of its biological properties.
From a medicinal chemistry perspective, N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide serves as an excellent example of how structural modifications can enhance a molecule's pharmacological profile. By fine-tuning its chemical structure, researchers can optimize its potency, selectivity, and pharmacokinetic properties. This underscores the importance of structure-activity relationships (SAR) in drug design and highlights the potential of this compound as a lead molecule for future drug development.
Recent studies have also explored the potential applications of N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide in neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that this compound can modulate neurotransmitter levels and protect against neurotoxicity, suggesting its therapeutic potential in neurological disorders.
The growing body of research on N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide also underscores its importance in cheminformatics and computational drug discovery. By integrating experimental data with computational models, researchers can predict the biological activity of this compound and identify new therapeutic targets. This interdisciplinary approach is crucial for accelerating the discovery and development of novel drugs.
In conclusion, N-hydroxy-4,5-dimethyl-1H-imidazole-2-carboximidamide (CAS No. 2102894-54-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for studying disease mechanisms and developing new therapeutic strategies. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the advancement of modern medicine.
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